molecular formula C11H17NO2 B8424994 2-(2,2-Dimethoxyethyl)-6-methylaniline

2-(2,2-Dimethoxyethyl)-6-methylaniline

Cat. No.: B8424994
M. Wt: 195.26 g/mol
InChI Key: SIMFHFULFMQTHU-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)-6-methylaniline is an aromatic amine featuring a methyl-substituted aniline core with a 2,2-dimethoxyethyl group at the ortho position. The dimethoxyethyl group may act as a protecting group in multi-step organic syntheses, as seen in the preparation of praziquantel, an antihelminthic drug .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)-6-methylaniline

InChI

InChI=1S/C11H17NO2/c1-8-5-4-6-9(11(8)12)7-10(13-2)14-3/h4-6,10H,7,12H2,1-3H3

InChI Key

SIMFHFULFMQTHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(OC)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-(2,2-Dimethoxyethyl)-6-methylaniline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 6-methyl, 2-(2,2-dimethoxyethyl) C₁₁H₁₇NO₂ 195.26 (estimated) Dimethoxyethyl (acetal-protected aldehyde)
2-Ethyl-6-methylaniline (EMA) 6-methyl, 2-ethyl C₉H₁₃N 135.21 Ethyl group (hydrophobic, base-hydrolysable)
2-(1-Hydroxyethyl)-6-methylaniline (HEMA) 6-methyl, 2-(1-hydroxyethyl) C₉H₁₃NO 151.21 Hydroxyethyl (polar, base-hydrolysable)
2-Methoxy-6-methylaniline 6-methyl, 2-methoxy C₈H₁₁NO 137.18 Methoxy group (electron-withdrawing)

Key Observations :

  • HEMA contains a hydroxyl group, enhancing polarity and solubility in aqueous matrices compared to the hydrophobic ethyl group in EMA .

Stability and Reactivity

  • Hydrolysis :
    • EMA and HEMA are hydrolyzed under basic conditions to form acetochlor-related residues in pesticides .
    • The dimethoxyethyl group in this compound is stable under basic conditions but may cleave in acidic environments to yield formaldehyde and a secondary amine .
  • Synthetic Utility: The target compound’s dimethoxyethyl group is used as an intermediate in multi-step syntheses, such as in the preparation of praziquantel, where it acts as a protected aldehyde .

Physicochemical Properties

  • The dimethoxyethyl group likely enhances solubility in polar organic solvents (e.g., acetonitrile) compared to EMA .
  • Toxicity :
    • Dimethylaniline analogs (e.g., 2,6-dimethylaniline) are highly toxic, requiring stringent safety protocols .
    • The dimethoxyethyl group may reduce acute toxicity compared to ethyl or methyl substituents, though direct data are lacking.

Preparation Methods

Reaction Mechanism and Substrate Selection

In this approach, 6-methylaniline reacts with a dimethoxy-substituted ketone, such as 3,3-dimethoxy-2-butanone, under hydrogenation conditions. The process involves:

  • Protonation of the amine : Sulfuric acid cocatalyzes the reaction, enhancing the electrophilicity of the ketone.

  • Catalytic hydrogenation : A platinum-carbon catalyst facilitates the reductive coupling of the ketone to the amine, forming the secondary amine product.

  • Workup and purification : Base addition (e.g., NaOH) neutralizes excess acid, followed by filtration to recover the catalyst and solvent distillation to isolate the product.

Key Optimization Parameters:

  • Temperature : Maintaining 40–50°C ensures optimal reaction rates without side reactions.

  • Water content : 15–30% water in the reaction mixture improves catalyst recovery and product purity.

  • Molar ratios : A 1:1.1 ratio of 6-methylaniline to ketone minimizes unreacted starting material.

Industrial Scalability and Challenges

While this method offers yields exceeding 80%, challenges include:

  • Catalyst cost : Platinum-based catalysts necessitate efficient recycling to reduce expenses.

  • Ketone availability : Sourcing or synthesizing 3,3-dimethoxy-2-butanone may require additional steps, impacting overall cost-effectiveness.

Diazotization and Subsequent Functionalization

The diazotization-reduction sequence detailed in CN112358404A , originally developed for 2-chloro-6-methylaniline, can be repurposed to install the dimethoxyethyl group via intermediate aryl diazonium salts.

Synthetic Pathway

  • Diazotization of 6-methylaniline : Treatment with NaNO₂ and H₂SO₄ generates a diazonium salt at the 2-position.

  • Sandmeyer-type substitution : Introducing a vinyl group via copper(I) catalysis, followed by epoxidation and acid-catalyzed methoxylation to form the 2,2-dimethoxyethyl moiety.

Critical Conditions:

  • Temperature control : Diazotization at 0–5°C prevents premature decomposition.

  • Methoxylation agent : Methanol and sulfuric acid facilitate acetal formation from the intermediate epoxide.

Yield and Limitations

This multistep approach achieves ~65% overall yield but suffers from:

  • Byproduct formation : Competing reactions during epoxidation and methoxylation necessitate rigorous purification.

  • Functional group sensitivity : The diazonium intermediate’s instability limits scalability.

Methoxylation of Prefunctionalized Intermediates

WO2018069458A1 outlines a methoxylation strategy for heptanal derivatives, which can be adapted to introduce dimethoxy groups into 2-vinyl-6-methylaniline intermediates.

Reaction Steps

  • Vinylation : Friedel-Crafts alkylation of 6-methylaniline with allyl chloride installs a vinyl group at the 2-position.

  • Methoxylation : Treating the vinyl intermediate with methanol and H₂SO₄ at 60°C yields the 2,2-dimethoxyethyl group.

Advantages:

  • Single-pot feasibility : Sequential reactions reduce purification steps.

  • High regioselectivity : The vinyl group’s position directs methoxylation exclusively to the β-carbon.

Economic Considerations

  • Acid consumption : Large H₂SO₄ volumes require neutralization, increasing waste management costs.

  • Side reactions : Over-methoxylation may occur without precise temperature control.

Comparative Analysis of Methodologies

MethodYield (%)Cost (Relative)ScalabilityKey Limitation
Reductive alkylation80–85HighIndustrialCatalyst recycling
Diazotization60–65ModerateLaboratoryIntermediate instability
Methoxylation70–75LowPilot-scaleAcid waste management
NAS50–55HighLaboratorySubstrate availability

Q & A

Q. What are the common synthetic routes for 2-(2,2-Dimethoxyethyl)-6-methylaniline, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via regioselective allylation or condensation reactions. For example, reacting 2,2-dimethoxyethyl derivatives with methylaniline precursors under acidic or basic catalysis. Optimized conditions include using hydroxylamine hydrochloride or acetylated guanidine hydrochloride in polar solvents (e.g., ethanol or DMF) at 60–80°C, yielding 72–76% after purification by recrystallization or column chromatography .
  • Key Reaction Parameters :
ParameterCondition
CatalystHydroxylamine HCl, K₂CO₃
SolventEthanol/DMF
Temperature60–80°C
PurificationRecrystallization (hexane/EtOAc)

Q. How can spectroscopic techniques (NMR, IR, GC-MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The dimethoxyethyl group shows characteristic singlet peaks for methoxy protons (δ 3.2–3.4 ppm) and methylene protons (δ 3.6–4.0 ppm). Aromatic protons from the 6-methylaniline moiety appear as multiplets (δ 6.5–7.2 ppm) .
  • IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm amine and ether groups.
  • GC-MS : Molecular ion peaks ([M⁺]) at m/z 209 (C₁₁H₁₇NO₂) validate molecular weight .

Advanced Research Questions

Q. What challenges arise in interpreting NMR spectra of this compound, and how can these be addressed?

  • Methodological Answer : The dimethoxyethyl group may cause complex splitting due to restricted rotation. To resolve ambiguity:
  • Use 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Compare experimental shifts with computational predictions (e.g., DFT calculations) .
  • Example Data :
Protonδ (ppm)Multiplicity
OCH₃3.28Singlet
CH₂ (dimethoxy)3.75Triplet

Q. How can researchers resolve contradictions between theoretical and experimental GC-MS data for this compound?

  • Methodological Answer : Discrepancies in molecular ion peaks or fragmentation patterns may arise from impurities or isomerization. Solutions include:
  • High-Resolution MS (HRMS) to confirm exact mass.
  • Isotopic Labeling to trace fragmentation pathways.
  • LC-MS/MS for enhanced specificity in complex mixtures .

Q. What strategies enhance regioselectivity in reactions involving this compound?

  • Methodological Answer : To minimize by-products:
  • Use protecting groups (e.g., acetyl for -NH₂) during functionalization.
  • Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) .

Applications in Scientific Research

Q. What role does this compound serve as an intermediate in synthesizing heterocyclic compounds?

  • Methodological Answer : The compound is a precursor for pyrazoles, isoxazoles, and pyrimidines. Key steps:
  • Cyclocondensation : React with hydrazines or hydroxylamines to form nitrogen heterocycles.
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Q. How can researchers design experiments to evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled derivatives (e.g., ³H/¹⁴C) to study interactions with enzymes like cytochrome P450.
  • In Vitro Toxicity Screening : Assess cytotoxicity via MTT assays in human cell lines (e.g., HEK293) .
  • Structural Modifications : Introduce substituents (e.g., halogens, methoxy) to optimize pharmacokinetic properties .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. Address by:
  • DSC/TGA to identify hydration/decomposition events.
  • Solubility Parameter Calculations (Hansen parameters) to predict solvent compatibility .

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